N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Catalog No.
S14668195
CAS No.
M.F
C21H17ClFN3O3S2
M. Wt
478.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thi...

Product Name

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478.0 g/mol

InChI

InChI=1S/C21H17ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27)

InChI Key

ZXMGLQYLNTWLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant research interest due to its unique structure and potential biological activities. The molecular formula of this compound is C21H17ClFN3O3S2, and it has a molecular weight of 478.0 g/mol. The compound features a thiophene ring, a pyrimidine ring, and an acetamide group, which contribute to its diverse chemical properties and biological activities.

Typical of thiophene and pyrimidine derivatives:

  • Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
  • Reduction: Reduction reactions may yield dihydrothiophenes.
  • Electrophilic Substitution: The aromatic systems in the compound are susceptible to electrophilic substitution, allowing for the introduction of various substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions include substituted thiophenes, sulfoxides, and sulfones.

The biological activity of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is currently under investigation. Compounds containing thiophene and pyrimidine moieties have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific mechanisms of action and efficacy in biological systems remain subjects for further research .

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the Thiophene Ring: Starting materials containing sulfur can be cyclized to form the thiophene structure.
  • Synthesis of the Pyrimidine Core: Utilizing appropriate precursors to build the pyrimidine ring through condensation reactions.
  • Acetamide Formation: The acetamide group can be introduced via acylation reactions on the nitrogen atom of the pyrimidine derivative.
  • Final Coupling Reaction: The final compound is obtained by coupling the benzyl moiety with the previously synthesized thiophene-pyrimidine scaffold.

Each of these steps requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Additionally, its derivatives could be explored for use in agrochemicals or as intermediates in organic synthesis .

Interaction studies are essential for understanding how this compound interacts with biological targets. Preliminary studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Assessing the ability of the compound to inhibit biological pathways relevant to disease states.
  • Toxicology Assessments: Investigating any potential toxic effects on cells or organisms.

These studies will provide insights into the therapeutic potential and safety profile of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide .

Several compounds share structural similarities with N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide:

Compound NameStructure FeaturesBiological Activity
TipepidineContains a thiophene nucleus; used as an antitussiveAntitussive effects
Tiquizium BromideAntispasmodic agent; similar aromatic systemsAntispasmodic effects
DorzolamideCarbonic anhydrase inhibitor; contains a sulfonamide groupTreatment for glaucoma

The uniqueness of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities compared to these similar compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

477.0383896 g/mol

Monoisotopic Mass

477.0383896 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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